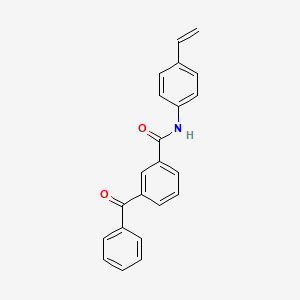
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL is a complex organic compound with a unique structure that includes a xanthene core substituted with methoxy and phenoxy groups
Vorbereitungsmethoden
The synthesis of 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the xanthene core: This can be achieved through a condensation reaction between a phenol derivative and a suitable aldehyde or ketone.
Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of an acid catalyst.
Attachment of phenoxy groups: This step may involve the reaction of the xanthene core with a phenol derivative under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced xanthene derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used as a fluorescent probe for studying biological processes due to its xanthene core, which exhibits fluorescence properties.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets. The xanthene core can intercalate into DNA, disrupting its structure and function. Additionally, the methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-OL can be compared with other xanthene derivatives such as:
1-Methoxyxanthen-9-one: Similar structure but lacks the phenoxy groups, resulting in different chemical properties and applications.
Bis(2-methoxy-6-phenoxyphenyl)methanone: Contains two phenoxy groups but has a different core structure, leading to variations in reactivity and use.
These comparisons highlight the unique features of this compound, particularly its combination of methoxy and phenoxy groups on a xanthene core, which contributes to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
877305-65-2 |
|---|---|
Molekularformel |
C27H22O5 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-methoxy-9-(2-methoxy-6-phenoxyphenyl)xanthen-9-ol |
InChI |
InChI=1S/C27H22O5/c1-29-21-14-8-16-23(31-18-10-4-3-5-11-18)25(21)27(28)19-12-6-7-13-20(19)32-24-17-9-15-22(30-2)26(24)27/h3-17,28H,1-2H3 |
InChI-Schlüssel |
GHASAKLXSAUYFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC2=CC=CC=C2)C3(C4=CC=CC=C4OC5=C3C(=CC=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


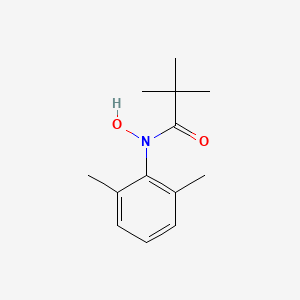
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
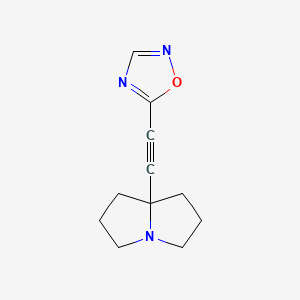
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)
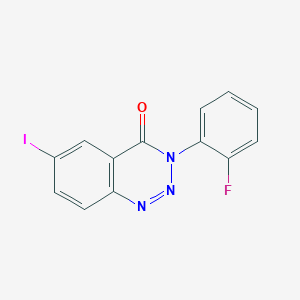

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
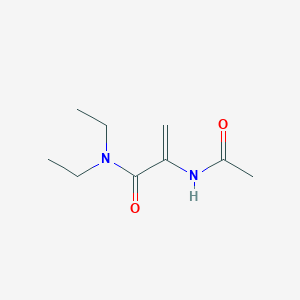
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
